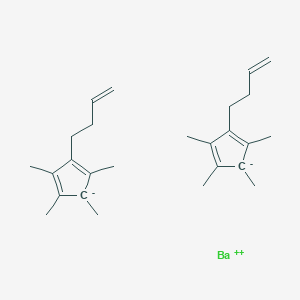![molecular formula C14H20O2SeSi B14205384 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- CAS No. 850185-98-7](/img/structure/B14205384.png)
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a unique combination of a furanone ring, a methyl group, and a seleno-substituted phenyl group, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is usually introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Seleno-Substituted Phenyl Group: This step involves the formation of a carbon-selenium bond, which can be achieved through nucleophilic substitution reactions using selenophenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides or even remove it entirely.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction could produce selenides or deselenated compounds.
科学研究应用
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic uses.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and infectious diseases, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, dihydro-3-methyl-3-phenyl: Lacks the seleno group, resulting in different chemical and biological properties.
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]thio]-: Contains a thio group instead of a seleno group, leading to variations in reactivity and biological activity.
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]amino]-:
Uniqueness
The presence of the seleno group in 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- imparts unique redox properties and biological activities that distinguish it from similar compounds
属性
CAS 编号 |
850185-98-7 |
|---|---|
分子式 |
C14H20O2SeSi |
分子量 |
327.36 g/mol |
IUPAC 名称 |
3-methyl-3-(4-trimethylsilylphenyl)selanyloxolan-2-one |
InChI |
InChI=1S/C14H20O2SeSi/c1-14(9-10-16-13(14)15)17-11-5-7-12(8-6-11)18(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI 键 |
FXPGXSFWOOYSDN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOC1=O)[Se]C2=CC=C(C=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
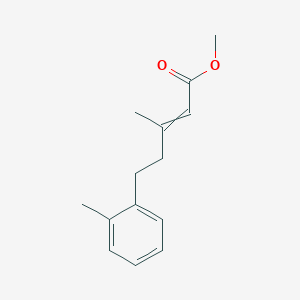
oxophosphanium](/img/structure/B14205320.png)
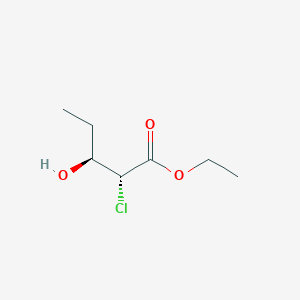
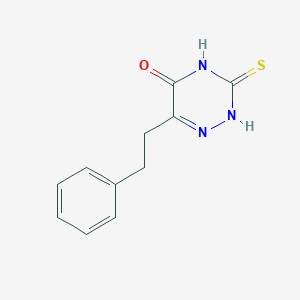
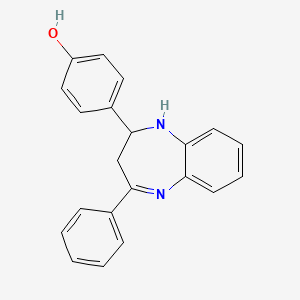
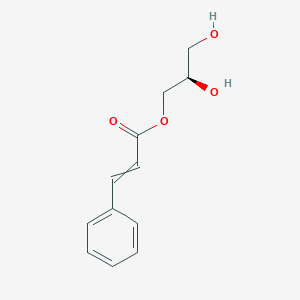
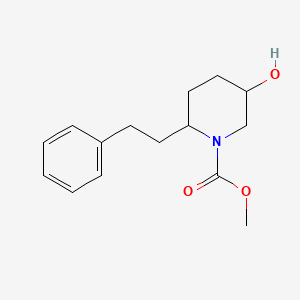
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
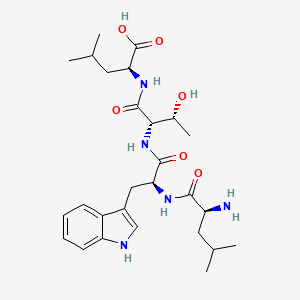
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
